P2Y14R Binding Affinity: 2-Azanorbornane vs. Piperidine Head-to-Head Comparison
In a direct head‑to‑head comparison within the same naphthalene‑based antagonist chemotype, the pure (S,S,S)‑2‑azanorbornane enantiomer 15 (MRS4738) exhibited an IC50 of 3.11 ± 0.62 nM at human P2Y14R, compared to 7.96 ± 0.35 nM for the reference piperidine‑based antagonist 1 (PPTN), representing a 2.6‑fold improvement in binding affinity as measured by flow cytometry fluorescence binding assay in whole hP2Y14R‑CHO cells [1]. The 2‑azanorbornane enantiomer 16 showed IC50 = 8.62 ± 2.11 nM, nearly equivalent to the piperidine reference, confirming that stereochemistry within the azabicyclic scaffold critically modulates receptor engagement beyond mere conformational restriction [1].
| Evidence Dimension | hP2Y14R binding affinity (IC50, nM) |
|---|---|
| Target Compound Data | 3.11 ± 0.62 nM (compound 15, (S,S,S)-2-azanorbornane) |
| Comparator Or Baseline | 7.96 ± 0.35 nM (compound 1, piperidine reference PPTN); 8.62 ± 2.11 nM (compound 16, enantiomeric 2-azanorbornane) |
| Quantified Difference | 2.6‑fold higher affinity vs. piperidine reference; 2.8‑fold higher affinity vs. enantiomer 16 |
| Conditions | Flow cytometry fluorescence binding assay; whole hP2Y14R‑CHO cells; n = 3–6; mean ± SEM |
Why This Matters
Demonstrates that the 2‑azanorbornane scaffold, when configured with the appropriate stereochemistry, can deliver significantly higher target engagement than the standard piperidine motif, directly informing lead optimization decisions in GPCR programs.
- [1] Wen Z, Salmaso V, Jung YH, et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. J Med Chem. 2022;65(4):3434-3459. doi:10.1021/acs.jmedchem.1c01964. View Source
